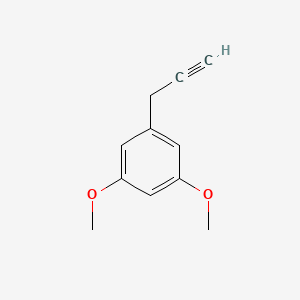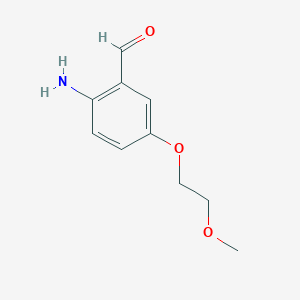
1,3-Dimethoxy-5-(prop-2-yn-1-yl)benzene
Descripción general
Descripción
1,3-Dimethoxy-5-(prop-2-yn-1-yl)benzene is an organic compound with the molecular formula C11H12O2 It is a derivative of benzene, where two methoxy groups are positioned at the 1 and 3 positions, and a prop-2-ynyl group is attached at the 5 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dimethoxy-5-(prop-2-yn-1-yl)benzene can be synthesized through the reaction of 1,3-dimethoxybenzene with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone. The reaction typically proceeds via an SN2 mechanism, where the nucleophilic attack of the phenoxide ion on the propargyl bromide leads to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethoxy-5-(prop-2-yn-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the prop-2-ynyl group to a propyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Propyl-substituted derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1,3-Dimethoxy-5-(prop-2-yn-1-yl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethoxy-5-(prop-2-yn-1-yl)benzene involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products. Additionally, the prop-2-ynyl group can participate in reactions such as cycloaddition and cross-coupling, leading to the formation of more complex structures .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethoxybenzene: Lacks the prop-2-ynyl group and has different reactivity and applications.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Contains a different substitution pattern and exhibits distinct chemical properties.
Uniqueness
1,3-Dimethoxy-5-(prop-2-yn-1-yl)benzene is unique due to the presence of both methoxy and prop-2-ynyl groups, which confer specific reactivity and potential applications not found in similar compounds. The combination of these functional groups allows for diverse chemical transformations and makes the compound valuable in various research and industrial contexts.
Propiedades
Fórmula molecular |
C11H12O2 |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
1,3-dimethoxy-5-prop-2-ynylbenzene |
InChI |
InChI=1S/C11H12O2/c1-4-5-9-6-10(12-2)8-11(7-9)13-3/h1,6-8H,5H2,2-3H3 |
Clave InChI |
WKINMIPHWXXRMX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)CC#C)OC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-Chloro-2-ethyl-9-methyl-13-[(phenylamino)methyl]-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B8367038.png)



![5,7-Dihydro-3-methyl-6H-pyrrolo[5,4-f]-1,2-benzisoxazol-6-one](/img/structure/B8367063.png)
